molecular formula C14H24N4O B5374208 2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride

2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride

Cat. No. B5374208
M. Wt: 264.37 g/mol
InChI Key: FCOIJBIDKMPSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride, also known as RO-20-1724, is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), an important second messenger in many physiological processes. RO-20-1724 has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammation.

Mechanism of Action

2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride selectively inhibits PDE4, which is highly expressed in immune cells and is involved in the regulation of inflammatory responses. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways that regulate inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models of disease. It reduces the production of inflammatory cytokines and chemokines, and inhibits the activation of immune cells such as T cells and macrophages. Additionally, this compound has been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and COPD.

Advantages and Limitations for Lab Experiments

2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride is a selective inhibitor of PDE4, which makes it a useful tool for studying the role of cAMP signaling in various physiological processes. However, its specificity for PDE4 can also be a limitation, as it may not be suitable for studying the role of other PDE isoforms in disease. Additionally, the use of this compound in animal models of disease may not accurately reflect its potential therapeutic efficacy in humans.

Future Directions

Future research on 2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride could focus on its potential therapeutic applications in other diseases such as cancer and neurodegenerative disorders. Additionally, further studies could investigate its potential as a combination therapy with other drugs that target different pathways involved in inflammation. Finally, the development of more selective PDE4 inhibitors could help to overcome some of the limitations of this compound and provide more specific tools for studying cAMP signaling in disease.

Synthesis Methods

2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride can be synthesized using a multi-step process that involves the reaction of 6-chloro-2-methyl-4-propylpyrimidine with sodium azide to form 2-methyl-4-propylpyrimidine-6-azide. The azide is then reduced to the corresponding amine using palladium on carbon and hydrogen gas. The amine is then reacted with 6-bromo-1,4-oxazepane to form the desired compound, which is then converted to the dihydrochloride salt form.

Scientific Research Applications

2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases such as asthma, COPD, and inflammation. It has been shown to inhibit the production of inflammatory cytokines and chemokines, reduce airway hyperresponsiveness, and improve lung function in animal models of asthma and COPD. Additionally, this compound has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and colitis.

properties

IUPAC Name

2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-3-4-13-7-14(18-11(2)17-13)16-9-12-8-15-5-6-19-10-12/h7,12,15H,3-6,8-10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOIJBIDKMPSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC(=N1)C)NCC2CNCCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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